REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[C:5](N)=[C:4]([CH3:10])[CH:3]=1.Cl.N([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+].[Cu](C#N)[C:23]#[N:24].[C-]#N.[K+]>O>[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[C:5]([C:23]#[N:24])=[C:4]([CH3:10])[CH:3]=1 |f:2.3,4.5.6,8.9|
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Name
|
|
Quantity
|
4.49 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C(=C1)C)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0–5° C. for ½ h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was sonicated
|
Type
|
CUSTOM
|
Details
|
to form a fine suspension
|
Type
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TEMPERATURE
|
Details
|
to maintain
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction between 0–5° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 70° C. for ½ h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (2 times)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica (eluant EtOAc:pet. ether 5:95)
|
Type
|
CUSTOM
|
Details
|
to give an orange solid
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C#N)C(=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |